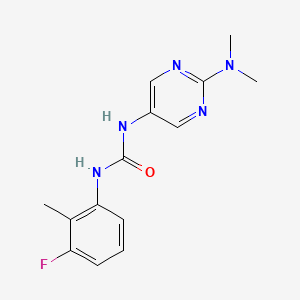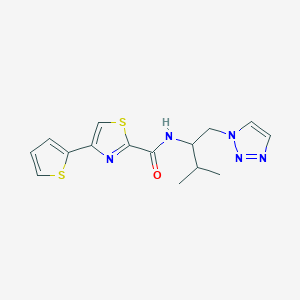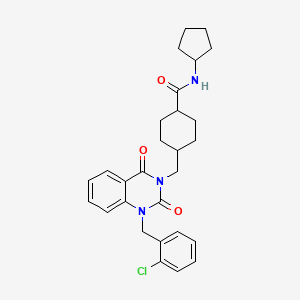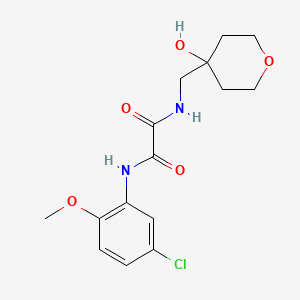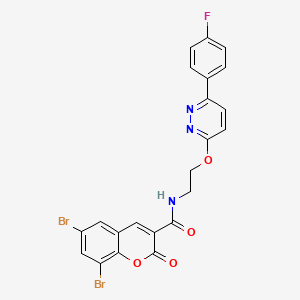
6,8-dibromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-dibromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H14Br2FN3O4 and its molecular weight is 563.177. The purity is usually 95%.
BenchChem offers high-quality 6,8-dibromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,8-dibromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
The synthesis of novel chromone derivatives has been explored for their antimicrobial properties. In particular, the use of environmentally friendly ionic liquids for the synthesis of chromene-carboxamide derivatives has shown significant antibacterial and antifungal activities. These compounds, through enzyme assay studies and molecular docking, have demonstrated good oral drug-like properties, suggesting their potential development as oral drug candidates. Notably, the antimicrobial selectivity and safety of these compounds were confirmed through non-cytotoxicity against the human cancer cell line HeLa and in vivo acute oral toxicity studies, indicating their non-toxic nature (Tiwari et al., 2018).
Coumarin Derivatives and Biological Evaluation
Research into coumarin derivatives containing thiazolidin-4-one ring structures has highlighted their potential biological properties. Through the synthesis of a series of these compounds, their antibacterial activities were assessed, offering insights into their potential therapeutic applications. These studies underscore the importance of structural modifications in enhancing biological activities and the potential of such compounds in medical research (Ramaganesh et al., 2010).
Chemical Reactions and Applications
The study of reactions between chromone-3-carboxamides and cyanothioacetamide has yielded novel compounds with varied yields. This research sheds light on the chemical versatility of chromone derivatives and their potential applications in synthesizing novel compounds with specific properties, highlighting the broader applicability of chromone derivatives in chemical synthesis (Kornev et al., 2019).
Anticholinesterase Activity
The exploration of coumarin-3-carboxamides bearing the tryptamine moiety for their anticholinesterase activity demonstrates the therapeutic potential of these compounds. Notably, the structure-activity relationship (SAR) studies indicated that specific structural features can significantly improve anti-AChE activity, showcasing the compound's promise in treating diseases associated with cholinesterase activity (Ghanei-Nasab et al., 2016).
Photoreactive Polyamides
The synthesis of aromatic polyamides with photosensitive coumarin pendant groups highlights the innovative application of chromene derivatives in material science. These polyamides exhibit good thermal properties and solubility in various solvents, alongside photosensitivity that enables crosslinking under UV light. Such materials are promising for advanced applications requiring light-responsive properties (Nechifor, 2009).
Propriétés
IUPAC Name |
6,8-dibromo-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Br2FN3O4/c23-14-9-13-10-16(22(30)32-20(13)17(24)11-14)21(29)26-7-8-31-19-6-5-18(27-28-19)12-1-3-15(25)4-2-12/h1-6,9-11H,7-8H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZGUUHIHQPLSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)OCCNC(=O)C3=CC4=CC(=CC(=C4OC3=O)Br)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Br2FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dibromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2740810.png)
![5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2740811.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(p-tolyl)oxalamide](/img/structure/B2740812.png)
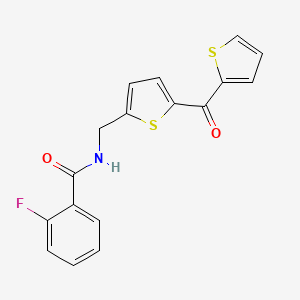
![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-morpholinobenzenesulfonamide](/img/structure/B2740817.png)


![Sodium;2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B2740824.png)
